molecular formula C16H24N6O4 B10873265 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl propanoate

2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl propanoate

Cat. No.: B10873265
M. Wt: 364.40 g/mol
InChI Key: CSCSQNKKANWKGX-UHFFFAOYSA-N
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Description

2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE is a complex organic compound with a unique structure that includes a purine ring system and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE typically involves multiple stepsThe final step involves the esterification of the compound with propionic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques are crucial to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE involves its interaction with specific molecular targets. The purine ring system can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The piperazine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE is unique due to its combination of a purine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C16H24N6O4

Molecular Weight

364.40 g/mol

IUPAC Name

2-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazin-1-yl]ethyl propanoate

InChI

InChI=1S/C16H24N6O4/c1-4-11(23)26-10-9-21-5-7-22(8-6-21)15-17-12-13(18-15)19(2)16(25)20(3)14(12)24/h4-10H2,1-3H3,(H,17,18)

InChI Key

CSCSQNKKANWKGX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCN1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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